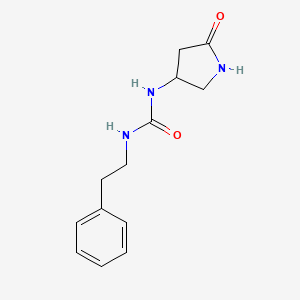

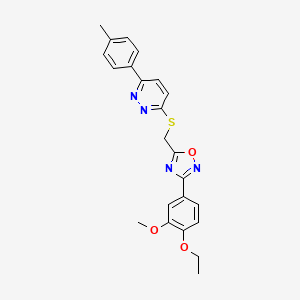

![molecular formula C20H22N2O3 B2418257 2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941872-92-0](/img/structure/B2418257.png)

2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide”, also known as EOPB, is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It has shown potential in various fields of research and industry.

Molecular Structure Analysis

The molecular formula of “this compound” is C20H22N2O3. The molecular weight is 338.407. Unfortunately, the specific molecular structure analysis is not available in the search results.Aplicaciones Científicas De Investigación

Dopamine Receptor Binding

- The substituted benzamide drug raclopride has demonstrated high affinity for dopamine D-2 receptors in the rat brain, indicating its potential as a selective antagonist for these receptors. This specificity suggests applications in studies related to dopamine-mediated processes and possibly in the development of treatments for disorders involving the dopaminergic system (Köhler et al., 1985).

PPARgamma Agonists

- Research into N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, which include structural similarities to 2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, has revealed their antidiabetic activity in rodent models. This indicates potential applications in diabetes treatment and provides insights into the structural activity relationship essential for therapeutic efficacy (Cobb et al., 1998).

Anticancer Evaluation

- A series of substituted benzamides have been synthesized and evaluated for their anticancer activity against several cancer cell lines. These studies highlight the potential therapeutic applications of these compounds in cancer treatment, demonstrating moderate to excellent anticancer activity in comparison to reference drugs (Ravinaik et al., 2021).

Radical Cascade Approach

- Research involving benzofuran derivatives, which are structurally related to this compound, has shown promising results in the synthesis of complex molecular structures through radical cascade reactions. This has implications for synthetic organic chemistry and the development of new pharmacologically active compounds (Ishibashi et al., 1999).

Mecanismo De Acción

Target of Action

The primary target of 2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in blood clotting. By inhibiting FXa, this compound can prevent the formation of blood clots .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds to FXa and inhibits its activity, thereby preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in a decrease in thrombin generation and, consequently, a reduction in blood clot formation .

Biochemical Pathways

The inhibition of FXa by this compound affects the coagulation cascade . This cascade is a series of reactions that lead to the formation of a blood clot. By inhibiting FXa, this compound disrupts the cascade, preventing the formation of thrombin and, ultimately, the formation of a blood clot .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by good bioavailability, low clearance, and a small volume of distribution . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticoagulant activity. By inhibiting FXa, it reduces thrombin generation, which in turn decreases platelet aggregation and prevents the formation of blood clots . This can help prevent thromboembolic diseases .

Análisis Bioquímico

Cellular Effects

Future studies should focus on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Future studies should include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Transport and Distribution

Future studies should include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Propiedades

IUPAC Name |

2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-2-25-18-11-4-3-10-17(18)20(24)21-15-8-7-9-16(14-15)22-13-6-5-12-19(22)23/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCMNUXEEUQAKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

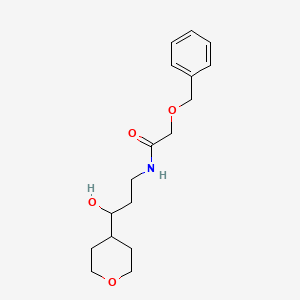

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2418179.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2418180.png)

![1-(2-((4-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2418191.png)

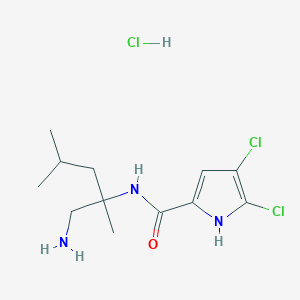

![2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B2418192.png)

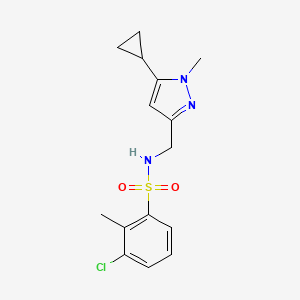

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2418193.png)

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2418196.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2418197.png)